molecular formula C17H25NO3 B14441664 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-ethylpiperidin-2-one CAS No. 78867-70-6

1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-ethylpiperidin-2-one

Cat. No.: B14441664
CAS No.: 78867-70-6
M. Wt: 291.4 g/mol
InChI Key: HVRUZEMDFNZHMQ-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-ethylpiperidin-2-one is an organic compound with a complex structure that includes a piperidinone ring substituted with a dimethoxyphenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-ethylpiperidin-2-one typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with ethyl acetoacetate under acidic conditions to form the intermediate product, which is then cyclized to form the piperidinone ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-ethylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-ethylpiperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-ethylpiperidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-ethylpiperidin-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

CAS No.

78867-70-6

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethylpiperidin-2-one

InChI

InChI=1S/C17H25NO3/c1-4-13-6-8-17(19)18(12-13)10-9-14-5-7-15(20-2)16(11-14)21-3/h5,7,11,13H,4,6,8-10,12H2,1-3H3

InChI Key

HVRUZEMDFNZHMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=O)N(C1)CCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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